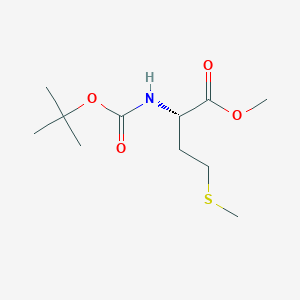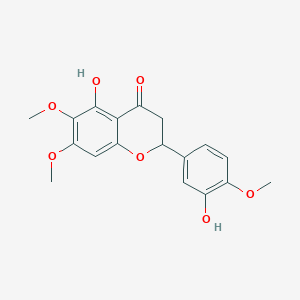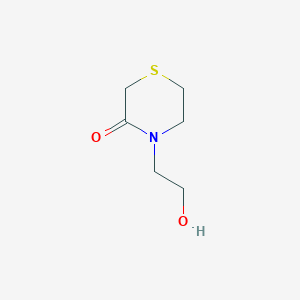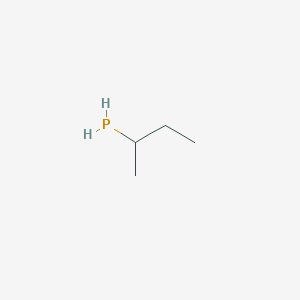
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylthio group on the butanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylthio group. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid.
Wissenschaftliche Forschungsanwendungen
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE involves its conversion to the active amino acid form upon deprotection of the Boc group. The free amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative with a hydroxyl group instead of a methylthio group.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: A similar compound with a benzoic acid backbone instead of a butanoate chain.
Uniqueness
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C11H21NO4S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(14)12-8(6-7-17-5)9(13)15-4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
OOVXDDGVDXJGQX-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid](/img/structure/B8526194.png)










